Regioisomeric Substitution Pattern: 2-Fluoro-5-Methyl vs. 4-Fluoro-2-Methyl Phenyl Ring Electronic Topology
Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate carries the fluorine substituent at the ortho position relative to the ether oxygen, while the regioisomer ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate (CAS 1443354-63-9) places fluorine at the para position . Although the two compounds are isomeric (identical MF: C12H15FO3 and MW: 226.25 g/mol), the ortho-fluorine exerts a stronger inductive electron-withdrawing effect on the ether oxygen (through-bond distance: 2 bonds vs. 4 bonds), modulating the electron density available for nucleophilic reactions at the ester carbonyl and influencing hydrogen-bond acceptor strength of the phenoxy oxygen. The target compound's 5-methyl group is para to the ether linkage (electron-donating via hyperconjugation), whereas the comparator's 2-methyl group is ortho to the ether, introducing additional steric hindrance around the ether oxygen .
| Evidence Dimension | Fluorine position relative to ether oxygen and steric environment around the phenoxy linkage |
|---|---|
| Target Compound Data | 2-Fluoro (ortho to ether O); 5-Methyl (para to ether O); MW 226.25 g/mol |
| Comparator Or Baseline | Ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate: 4-Fluoro (para to ether O); 2-Methyl (ortho to ether O); MW 226.25 g/mol |
| Quantified Difference | Ortho-fluorine inductive effect distance to ether O: 2 bonds (target) vs. 4 bonds (comparator); ortho-methyl steric parameter (Es) present in comparator but absent in target at the 2-position adjacent to ether O |
| Conditions | Structural comparison based on IUPAC nomenclature and InChI; CAS 1339791-89-7 vs. 1443354-63-9 |
Why This Matters
The ortho-fluorine arrangement in the target compound provides stronger electronic modulation of the phenoxy oxygen, which is critical for applications where ether oxygen basicity or nucleophilicity governs reactivity (e.g., metal coordination, hydrogen-bond-directed crystal engineering, or enzymatic recognition).
